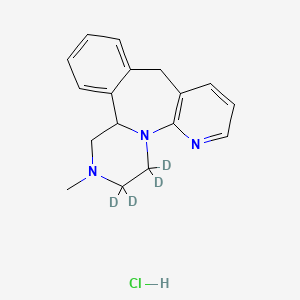

Mirtazapine-d4 (hydrochloride)

Description

Theoretical Underpinnings of Deuterium (B1214612) Labeling in Drug Research

Deuterium (D or ²H) is a stable, non-radioactive isotope of hydrogen that possesses an additional neutron in its nucleus. humanjournals.commusechem.com This doubles the mass of the atom compared to protium (B1232500) (¹H) without significantly altering its chemical properties, such as its electronic structure or shape. humanjournals.comsciencecoalition.org The most significant consequence of this mass difference in a pharmaceutical context is the deuterium kinetic isotope effect (KIE). portico.orgresearchgate.net

The bond formed between a carbon atom and a deuterium atom (C-D) has a lower zero-point energy and vibrates at a lower frequency than the corresponding carbon-protium (C-H) bond. portico.org Consequently, the C-D bond is stronger and requires more energy to be broken. humanjournals.comportico.org Many drug molecules are metabolized by enzymes, particularly the cytochrome P450 (CYP) family, through reactions that involve the cleavage of C-H bonds. nih.govbioscientia.de When a hydrogen atom at a site of metabolic attack is replaced with deuterium, the rate of this metabolic reaction can be significantly slowed if the C-H bond cleavage is the rate-determining step of the reaction. portico.orgnih.govresearchgate.net This slowing of metabolism due to isotopic substitution is the essence of the KIE. portico.org The magnitude of the KIE can vary, but it provides a powerful principle that medicinal chemists can leverage to influence a drug's metabolic fate. bioscientia.de

Strategic Importance of Isotopic Analogs in Elucidating Drug Disposition and Action

Isotopic analogs, particularly deuterated compounds, hold immense strategic value in pharmaceutical sciences, primarily for two distinct purposes: modifying drug metabolism and serving as analytical standards. symeres.comnih.gov

Strategically placing deuterium at metabolically vulnerable positions in a drug molecule can slow its breakdown, potentially leading to an improved pharmacokinetic profile. nih.govnih.gov This can mean a longer half-life, reduced formation of toxic or unwanted metabolites, and more consistent systemic exposure. researchgate.netwikipedia.org This "deuterium switch" approach has been explored for numerous drugs, with the goal of creating safer and more effective medicines. nih.govresearchgate.net

Perhaps the most widespread and critical application of deuterated compounds is their use as stable isotope-labeled internal standards (SIL-IS) in bioanalytical assays. aptochem.comkcasbio.comacanthusresearch.com Quantitative analysis of drugs and their metabolites in complex biological matrices like plasma or urine is fundamental to understanding their absorption, distribution, metabolism, and excretion (ADME). musechem.commetsol.com Techniques like liquid chromatography-mass spectrometry (LC-MS) are highly sensitive but can be affected by "matrix effects," where other components in the sample suppress or enhance the signal of the analyte, leading to inaccurate results. kcasbio.com

A SIL-IS is chemically identical to the analyte but has a different mass due to the incorporated isotopes. aptochem.com When added to a sample, it behaves identically to the analyte during extraction, chromatography, and ionization in the mass spectrometer. aptochem.comkcasbio.com Because the SIL-IS and the analyte co-elute and experience the same matrix effects, any variation in the analytical process is normalized by taking the ratio of the analyte's signal to the internal standard's signal. kcasbio.com This ensures the accuracy, precision, and robustness of the quantification, which is a regulatory expectation for many bioanalytical methods. kcasbio.comclearsynth.com

Contextualization of Mirtazapine-d4 (hydrochloride) within Deuterated Pharmaceutical Research

Mirtazapine (B1677164) is an atypical tetracyclic antidepressant used primarily for the treatment of major depressive disorder. wikipedia.orgnih.gov Its therapeutic effect is mediated through a complex mechanism involving the antagonism of central presynaptic α2-adrenergic receptors and specific serotonin (B10506) receptors. psychopharmacologyinstitute.commedchemexpress.com

Table 1: Key Properties of Mirtazapine

| Property | Description | Source(s) |

|---|---|---|

| Metabolism | Extensively metabolized in the liver, primarily by demethylation and hydroxylation. | wikipedia.org, drugbank.com, nih.gov |

| CYP Enzymes | Key enzymes involved are CYP1A2, CYP2D6, and CYP3A4. | wikipedia.org, nih.gov, nih.gov |

| Bioavailability | Approximately 50% due to first-pass metabolism in the gut wall and liver. | nih.gov, drugbank.com |

| Half-life | Ranges from 20 to 40 hours. | wikipedia.org, nih.gov |

| Plasma Protein Binding | About 85%. | wikipedia.org, nih.gov |

Given its extensive and complex metabolism via multiple CYP pathways, studying the pharmacokinetics of mirtazapine requires highly accurate and reliable analytical methods. wikipedia.orgnih.gov This is where Mirtazapine-d4 (hydrochloride) finds its crucial role. medchemexpress.com

Mirtazapine-d4 (hydrochloride) is a deuterated form of mirtazapine. medchemexpress.commedchemexpress.com Rather than being developed as a new therapeutic entity with altered metabolism, its primary application in pharmaceutical research is to serve as an internal standard for the quantitative analysis of mirtazapine. smolecule.comveeprho.com Similarly, deuterated versions of its metabolites, such as Desmethyl Mirtazapine-d4, are used to quantify the metabolites themselves. smolecule.com The stable isotope label allows it to be distinguished from the non-deuterated drug by mass spectrometry, making it an indispensable tool for pharmacokinetic and metabolic studies. smolecule.comveeprho.com

Research Rationale and Scope for Mirtazapine-d4 (hydrochloride) Investigations

The rationale for using Mirtazapine-d4 (hydrochloride) in research is centered on the need for analytical precision in drug development. To fully characterize the ADME profile of mirtazapine, researchers must be able to accurately measure its concentration, and that of its metabolites, in biological fluids over time. acs.orgnih.gov

The scope of investigations utilizing Mirtazapine-d4 (hydrochloride) includes:

Pharmacokinetic Studies: Determining key parameters such as the rate of absorption, volume of distribution, and clearance of mirtazapine. The use of a deuterated internal standard ensures that these measurements are accurate, forming the basis for understanding how the drug behaves in the body. smolecule.com

Metabolism Studies: Identifying and quantifying the metabolites of mirtazapine, such as desmethylmirtazapine. wikipedia.org Using a corresponding deuterated standard for each metabolite allows for precise tracking of metabolic pathways. smolecule.com

Bioequivalence Studies: Comparing a generic formulation of mirtazapine to the original branded product, which requires highly precise measurements of plasma concentration profiles.

Drug-Drug Interaction Studies: Investigating how co-administered drugs that inhibit or induce CYP enzymes (e.g., CYP2D6, CYP3A4) affect the metabolism and clearance of mirtazapine. wikipedia.orgnih.gov Accurate quantification is essential to determine the clinical significance of such interactions.

Table 2: Properties of Mirtazapine-d4 (hydrochloride)

| Property | Description | Source(s) |

|---|---|---|

| Chemical Identity | Deuterated labeled Mirtazapine. | medchemexpress.com, medchemexpress.com |

| Primary Application | Internal standard in mass spectrometry for the quantification of Mirtazapine. | medchemexpress.com |

| Function | Enables precise and accurate measurement in bioanalytical methods by correcting for matrix effects and analytical variability. | kcasbio.com, clearsynth.com |

Table 3: Key Cytochrome P450 Enzymes in Mirtazapine Metabolism

| Enzyme | Role in Mirtazapine Metabolism | Source(s) |

|---|---|---|

| CYP2D6 | Major pathway for hydroxylation and demethylation. | wikipedia.org, nih.gov, nih.gov |

| CYP3A4 | Contributes to N-demethylation and N-oxide formation. | nih.gov, drugbank.com, nih.gov |

| CYP1A2 | Involved in the formation of the 8-hydroxy metabolite. | wikipedia.org, drugbank.com, nih.gov |

Properties

Molecular Formula |

C17H20ClN3 |

|---|---|

Molecular Weight |

305.8 g/mol |

IUPAC Name |

3,3,4,4-tetradeuterio-5-methyl-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene;hydrochloride |

InChI |

InChI=1S/C17H19N3.ClH/c1-19-9-10-20-16(12-19)15-7-3-2-5-13(15)11-14-6-4-8-18-17(14)20;/h2-8,16H,9-12H2,1H3;1H/i9D2,10D2; |

InChI Key |

SISMRXGXKXMBKT-PQDNHERISA-N |

Isomeric SMILES |

[2H]C1(C(N2C(CN1C)C3=CC=CC=C3CC4=C2N=CC=C4)([2H])[2H])[2H].Cl |

Canonical SMILES |

CN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Fidelity of Mirtazapine D4 Hydrochloride

Advanced Synthetic Routes for Deuterium (B1214612) Incorporation

The synthesis of Mirtazapine-d4 involves the precise introduction of four deuterium atoms into the mirtazapine (B1677164) molecular framework. While specific, proprietary synthetic procedures for commercial Mirtazapine-d4 are not always publicly detailed, the synthesis can be achieved through established principles of isotopic labeling. These methods generally involve either building the molecule from deuterated precursors or performing hydrogen-deuterium (H/D) exchange reactions on the mirtazapine core or a late-stage intermediate. researchgate.net

Regioselectivity—the control of where deuterium atoms are placed—is critical to producing a well-defined and stable internal standard. Deuteration is typically targeted at positions that are not metabolically labile to ensure the isotopic label is retained in vivo.

Common strategies for achieving regioselective deuteration include:

Catalytic H/D Exchange: This is a widely used method where a catalyst facilitates the exchange of hydrogen atoms with deuterium from a deuterium source, such as deuterium oxide (D₂O). mdpi.com Transition metals like palladium on carbon (Pd/C) can be employed to selectively deuterate specific C-H bonds, often under controlled temperature and pressure conditions. mdpi.com The choice of catalyst and reaction conditions can direct the deuteration to specific sites on the mirtazapine molecule, such as the saturated aliphatic portions of the piperazine (B1678402) ring system.

Use of Deuterated Building Blocks: A highly effective method for ensuring regioselectivity is to use a deuterated starting material in a multi-step synthesis. researchgate.net For Mirtazapine-d4, this could involve synthesizing a deuterated precursor to the key intermediate, 2-(4-methyl-2-phenylpiperazin-1-yl)pyridine-3-methanol, before the final cyclization step. google.com This approach provides precise control over the location of the deuterium labels.

Acid- or Base-Catalyzed Exchange: In some molecular structures, certain hydrogen atoms are more acidic and can be exchanged for deuterium under acidic or basic conditions using a deuterated solvent. researchgate.net This strategy's applicability depends on the specific pKa values of the C-H bonds within the mirtazapine structure.

Several factors must be carefully controlled during deuterium exchange reactions to ensure high isotopic enrichment and chemical purity.

Deuterium Source: Deuterium oxide (D₂O) is the most common and cost-effective deuterium source. mdpi.com Other sources, such as deuterium gas (D₂) or deuterated solvents and reagents like deuterated formic acid or sodium borodeuteride, may be used for specific transformations. researchgate.netmdpi.com

Catalyst Selection: The choice of catalyst is crucial for both efficiency and selectivity. mdpi.com Homogeneous catalysts (e.g., iridium-based complexes) or heterogeneous catalysts (e.g., Pd/C) can be used, each offering different advantages in terms of reactivity and ease of removal from the reaction mixture. mdpi.com

Reaction Conditions: Temperature, pressure, and reaction time must be optimized to maximize deuterium incorporation without promoting side reactions or degradation of the mirtazapine molecule. Microwave-assisted synthesis has been shown to accelerate H/D exchange reactions in some cases. mdpi.com

Work-up Procedure: After the reaction, it is essential to remove the catalyst and exchange any labile deuterium atoms (e.g., on N-H or O-H groups) back to hydrogen by washing with H₂O. This ensures that the deuterium labels are only present at the desired, stable C-D bonds.

Isotopic Enrichment and Purity Determination

Spectroscopic techniques are indispensable for characterizing the final product.

High-Resolution Mass Spectrometry (HRMS): HRMS is a primary tool for determining isotopic enrichment. rsc.org It provides a highly accurate mass measurement, allowing for the clear differentiation of the deuterated compound from any remaining unlabeled material. mdpi.com By analyzing the isotopic cluster of the molecular ion, the relative abundance of Mirtazapine (d₀), Mirtazapine-d₁, -d₂, -d₃, and the desired -d₄ species can be quantified to calculate the percentage of isotopic enrichment. rsc.org

| Isotopologue | Expected m/z | Observed Relative Abundance (%) |

|---|---|---|

| Mirtazapine (d₀) | 266.1657 | < 0.5% |

| Mirtazapine-d1 | 267.1720 | < 1.0% |

| Mirtazapine-d2 | 268.1783 | < 2.0% |

| Mirtazapine-d3 | 269.1845 | ~ 5.0% |

| Mirtazapine-d4 | 270.1908 | > 98.0% |

Deuterium Nuclear Magnetic Resonance (²H NMR) Spectroscopy: While proton (¹H) NMR confirms the disappearance of signals at the sites of deuteration, ²H NMR directly detects the deuterium nuclei. wikipedia.org This technique definitively confirms the location of the deuterium labels on the carbon skeleton. A ²H NMR spectrum of Mirtazapine-d4 would show signals corresponding to the specific positions where deuterium was incorporated, providing unambiguous proof of regioselectivity. wikipedia.org The sample must typically be enriched with ²H to achieve a strong enough signal. wikipedia.org

Chromatographic methods are used to determine the chemical purity of the synthesized compound, ensuring it is free from starting materials, non-deuterated mirtazapine, and other synthesis-related impurities. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV or mass spectrometry (MS) detector is the standard method for assessing the purity of Mirtazapine-d4. brieflands.comresearchgate.net The method separates the deuterated compound from potential impurities based on their physicochemical properties. A validated HPLC method can quantify the purity of Mirtazapine-d4, which is typically required to be >98% for use as an analytical standard.

| Parameter | Condition |

|---|---|

| Column | C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and phosphate (B84403) buffer (pH adjusted), isocratic or gradient elution brieflands.comresearchgate.net |

| Flow Rate | 1.0 - 1.2 mL/min brieflands.com |

| Detection | UV at ~290 nm or MS/MS brieflands.comscirp.org |

| Column Temperature | 25 - 40°C |

Characterization of Mirtazapine-d4 (hydrochloride) via Advanced Analytical Techniques for Isotopic Integrity

The final characterization of Mirtazapine-d4 (hydrochloride) relies on a combination of advanced analytical techniques to provide a complete picture of its isotopic integrity. rsc.org Isotopic integrity refers to both the high level of isotopic enrichment and the correct, stable placement of the deuterium labels.

A comprehensive analysis integrates data from multiple sources:

HRMS provides the quantitative distribution of isotopologues, confirming that the Mirtazapine-d4 species is the overwhelmingly predominant form. rsc.org

NMR Spectroscopy (¹H and ²H) offers structural confirmation. ¹H NMR shows the reduction in signal intensity at specific protons, while ²H NMR provides direct evidence of the deuterium atoms' locations, confirming the regioselectivity of the synthesis. wikipedia.org

HPLC-MS/MS confirms the chemical purity and ensures that the detected mass corresponds to the deuterated compound eluting at the expected retention time. scirp.org

This multi-faceted analytical approach is essential to certify Mirtazapine-d4 (hydrochloride) as a high-quality internal standard, ensuring its reliability and accuracy in demanding quantitative analytical applications. rsc.org

Analytical Applications of Mirtazapine D4 Hydrochloride in Quantitative Bioanalysis

Role as an Internal Standard in Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

In the realm of quantitative bioanalysis, the use of an appropriate internal standard (IS) is paramount to achieving reliable and reproducible results. Mirtazapine-d4 (hydrochloride) is ideally suited for this role in LC-MS/MS assays designed to measure mirtazapine (B1677164) and its primary metabolites, such as N-desmethylmirtazapine. researchgate.net An internal standard is a compound with physicochemical properties very similar to the analyte of interest, which is added in a known quantity to every sample, calibrator, and quality control sample before processing. uc.pt

The primary function of the internal standard is to compensate for the potential variability inherent in the analytical workflow. This includes variations during sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction, as well as fluctuations in the injection volume and the ionization efficiency within the mass spectrometer. texilajournal.com Because Mirtazapine-d4 (hydrochloride) co-elutes with the unlabeled mirtazapine and behaves nearly identically during extraction and ionization, it can effectively normalize the analytical signal, thereby correcting for any analyte loss or signal alteration. texilajournal.com

Method Development for Mirtazapine and Metabolite Quantification in Research Matrices

The development of robust LC-MS/MS methods for the quantification of mirtazapine and its metabolites in various research matrices, such as human serum and plasma, has been significantly facilitated by the use of Mirtazapine-d4 as an internal standard. researchgate.netresearchgate.net A notable example is the development and validation of an ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the simultaneous quantification of 15 non-tricyclic antidepressants, including mirtazapine, in human serum. researchgate.net

In this method, serum samples were prepared using a protein precipitation technique, where a solution containing Mirtazapine-d4 and other deuterated internal standards was added to the serum. researchgate.net After centrifugation, the supernatant was analyzed by UPLC-MS/MS. The chromatographic separation is optimized to resolve the analytes from endogenous matrix components, and the mass spectrometer is operated in multiple reaction monitoring (MRM) mode to ensure high selectivity and sensitivity. uc.pt The use of Mirtazapine-d4 as the internal standard allowed for the accurate quantification of mirtazapine across a wide concentration range, demonstrating the utility of this approach in both therapeutic drug monitoring and clinical toxicology settings. researchgate.net

Principles of Isotope Dilution Mass Spectrometry for Enhanced Analytical Precision

The use of a stable isotope-labeled internal standard like Mirtazapine-d4 (hydrochloride) is a cornerstone of the isotope dilution mass spectrometry (IDMS) technique. nih.govspectroscopyonline.com IDMS is considered the gold standard for high-accuracy quantitative analysis because it minimizes the impact of many sources of analytical error. nih.gov The fundamental principle of IDMS lies in the addition of a known amount of an isotopically enriched version of the analyte (the internal standard) to the sample. spectroscopyonline.com

This "isotope-diluted" sample is then processed and analyzed by mass spectrometry. The mass spectrometer can differentiate between the endogenous, unlabeled analyte and the deuterated internal standard based on their mass-to-charge (m/z) ratio. scispace.com The quantification is then based on the measured ratio of the signal from the native analyte to that of the stable isotope-labeled internal standard. spectroscopyonline.com

This ratio is largely unaffected by variations in sample recovery during preparation and by fluctuations in ionization efficiency (matrix effects), as both the analyte and the internal standard are influenced to a nearly identical degree. clearsynth.com This inherent correction mechanism of IDMS, enabled by the use of compounds like Mirtazapine-d4, leads to a significant enhancement in analytical precision and accuracy compared to methods that use non-isotopic internal standards or external calibration alone. uni-muenchen.de

Validation Parameters for Bioanalytical Assays Utilizing Mirtazapine-d4 (hydrochloride)

For any bioanalytical method to be considered reliable for research or clinical applications, it must undergo a rigorous validation process to demonstrate its performance characteristics. The use of Mirtazapine-d4 (hydrochloride) as an internal standard plays a crucial role in meeting the stringent acceptance criteria for these validation parameters.

Selectivity and Matrix Effects Investigations in Deuterated Internal Standard Methodologies

Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or endogenous matrix constituents. uc.pt In the context of an LC-MS/MS assay for mirtazapine, the selectivity is evaluated by analyzing blank matrix samples from multiple sources to ensure that no endogenous components produce a signal that could be mistaken for the analyte or the Mirtazapine-d4 internal standard. researchgate.net

The matrix effect is a phenomenon where the ionization of the analyte is suppressed or enhanced by co-eluting compounds from the biological matrix. clearsynth.com This can be a significant source of imprecision and inaccuracy in LC-MS/MS methods. The use of a stable isotope-labeled internal standard like Mirtazapine-d4 is the most effective way to compensate for matrix effects. clearsynth.com Because Mirtazapine-d4 has nearly identical chromatographic and ionization properties to the unlabeled mirtazapine, any ion suppression or enhancement will affect both compounds to a similar extent. texilajournal.com Consequently, the ratio of their signals remains constant, leading to an accurate determination of the analyte concentration. clearsynth.com

In a study quantifying multiple antidepressants, the ion suppression from matrix effects for mirtazapine was evaluated, and the use of Mirtazapine-d4 as an internal standard helped to ensure the reliability of the results despite these effects. researchgate.net

Evaluation of Accuracy, Precision, and Stability in Analytical Methodologies

The accuracy of an analytical method refers to the closeness of the measured value to the true value, while precision describes the degree of agreement among a series of individual measurements. nih.gov Both are critical for reliable bioanalytical data. Bioanalytical method validation guidelines typically require the accuracy to be within ±15% of the nominal concentration (±20% at the lower limit of quantification) and the precision, expressed as the coefficient of variation (CV), to be no more than 15% (20% at the LLOQ). researchgate.net

In the validation of an LC-MS/MS method for 15 antidepressants, the use of Mirtazapine-d4 contributed to achieving excellent accuracy and precision for the quantification of mirtazapine. The intra- and inter-assay precision were well within the acceptable limits, as was the accuracy of the measurements at different concentration levels. researchgate.net

Table 1: Representative Accuracy and Precision Data for Mirtazapine Quantification using Mirtazapine-d4 IS This table is a representative example based on typical validation results and does not represent data from a single specific study.

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

|---|---|---|---|---|---|

| LLOQ | 10 | 8.5 | -4.2 | 10.1 | -2.5 |

| Low | 30 | 6.2 | 2.1 | 7.5 | 3.3 |

| Medium | 300 | 4.5 | -1.5 | 5.8 | -0.8 |

Stability studies are also a crucial component of method validation, ensuring that the analyte is stable in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term bench-top storage, and long-term storage). The use of Mirtazapine-d4 as an internal standard helps to ensure that any degradation of the analyte during these processes is accurately accounted for, provided the internal standard is added at the beginning of the sample preparation process.

Application in High-Throughput Screening for Pre-Clinical Drug Metabolism Research

In pre-clinical drug discovery and development, high-throughput screening (HTS) of new chemical entities is essential for evaluating their absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov These in vitro ADME assays, such as metabolic stability in liver microsomes or hepatocytes, and cytochrome P450 inhibition studies, generate a large number of samples that require rapid and reliable analysis. nih.gov

Mechanistic Investigations of Drug Metabolism Using Deuterated Mirtazapine Analogues

Elucidation of Metabolic Pathways and Identification of Metabolites in vitro

In vitro systems are essential for studying drug metabolism, providing a controlled environment to identify metabolic pathways and the enzymes responsible. Mirtazapine (B1677164) is known to be extensively metabolized in the liver via demethylation, hydroxylation, and subsequent glucuronide conjugation. drugbank.comfda.gov The primary oxidative metabolites are 8-hydroxymirtazapine, N-desmethylmirtazapine, and mirtazapine-N-oxide. doi.org Deuterated analogues like Mirtazapine-d4 serve as critical internal standards in these studies, allowing for precise quantification of the parent drug and its metabolites. smolecule.comclearsynth.com

The biotransformation of mirtazapine is primarily carried out by the cytochrome P450 (CYP) superfamily of enzymes. drugbank.com In vitro studies using human liver microsomes (HLM) and recombinant CYP enzymes have identified CYP2D6, CYP1A2, and CYP3A4 as the main catalysts. medchemexpress.comfda.govpharmgkb.org

The three main oxidative pathways are:

8-hydroxylation: This is a major metabolic route. Studies with recombinant enzymes predicted that at low mirtazapine concentrations (2 µM), CYP2D6 is responsible for about 65% of this reaction, with CYP1A2 contributing the remaining 30-35%. doi.orgpharmgkb.org As substrate concentrations increase, the contribution of CYP1A2 becomes more significant. pharmgkb.orgnih.gov

N-demethylation: This pathway leads to the formation of N-desmethylmirtazapine, an active metabolite. doi.org CYP3A4 is the predominant enzyme, contributing over 50% to this reaction, with smaller contributions from CYP1A2. doi.orgpharmgkb.org

N-oxidation: This is a more minor pathway. At low concentrations, CYP1A2 is the primary enzyme (around 80% contribution), but at higher concentrations, the role of CYP3A4 increases dramatically to about 85%. doi.orgpharmgkb.org

In these experiments, Mirtazapine-d4 is used as an internal standard for liquid chromatography-tandem mass spectrometry (LC-MS) analysis to ensure accurate quantification of the formation of these metabolites. The kinetic parameters for the metabolism of the non-deuterated mirtazapine in HLM have been determined, providing a baseline for these mechanistic studies. pharmgkb.orgnih.gov

Table 1: Michaelis-Menten Kinetic Parameters for Mirtazapine Metabolism in Human Liver Microsomes This table presents data for the non-deuterated Mirtazapine compound, which is foundational for studies utilizing Mirtazapine-d4.

| Metabolic Pathway | Mean Km (μM) | Relative Contribution (at 2 μM Mirtazapine) |

| 8-Hydroxylation | 136 (±44) | 55% |

| N-Demethylation | 242 (±34) | 35% |

| N-Oxidation | 570 (±281) | 10% |

| Data sourced from Störmer et al. (2000). pharmgkb.orgnih.gov |

Metabolic stability assays are crucial in drug discovery for predicting a compound's in vivo behavior. nuvisan.com These assays measure the rate at which a compound is metabolized when incubated with liver microsomes or hepatocytes. nuvisan.comthermofisher.com The results, typically expressed as half-life (t½) and intrinsic clearance (CLint), help to rank compounds and predict their human hepatic clearance. nuvisan.comevotec.com

In these assays, Mirtazapine-d4 is an ideal internal standard. A known concentration of the test compound (mirtazapine) is incubated with the biological matrix (microsomes or hepatocytes) and cofactors like NADPH. evotec.com At specific time points, aliquots are taken, and the reaction is stopped. Mirtazapine-d4 is then added to the samples before analysis by LC-MS. Because the deuterated standard has nearly identical chemical and physical properties to the analyte, it co-elutes and experiences similar ionization effects, correcting for variations in sample processing and instrument response. This ensures highly accurate quantification of the parent compound's disappearance over time.

Examination of Kinetic Isotope Effects (KIEs) on Metabolic Transformations

The kinetic isotope effect (KIE) is a powerful tool used to investigate reaction mechanisms, particularly to determine if the cleavage of a specific bond is a rate-limiting step. wikipedia.orgontosight.ai

The KIE arises from the difference in zero-point vibrational energy between a bond to a lighter isotope (like protium (B1232500), H) and the corresponding bond to a heavier isotope (like deuterium (B1214612), D). libretexts.org A C-D bond has a lower zero-point energy and is stronger than a C-H bond. Consequently, more energy is required to break a C-D bond. libretexts.org

To determine the KIE for mirtazapine metabolism, a non-competitive intermolecular experiment is often the most informative design. researchgate.net This approach involves two separate sets of experiments: one with the non-deuterated substrate (mirtazapine) and another with the deuterated substrate (Mirtazapine-d4).

The experimental workflow is as follows:

Incubation: Mirtazapine or Mirtazapine-d4 is incubated at various concentrations with a source of metabolic enzymes, such as human liver microsomes or a specific recombinant CYP isozyme (e.g., CYP2D6 for 8-hydroxylation).

Kinetic Analysis: The rate of metabolite formation (e.g., 8-hydroxymirtazapine) is measured at each substrate concentration. This data is used to determine the Michaelis-Menten kinetic parameters, Vmax and Km, for both the deuterated and non-deuterated substrates independently.

KIE Calculation: The KIE values are then calculated as the ratio of the kinetic parameters:

DV = Vmax (H) / Vmax (D)

D(V/K) = [Vmax/Km] (H) / [Vmax/Km] (D)

A value significantly greater than 1 for DV or D(V/K) would indicate that the cleavage of the C-H bond at the deuterated position is at least partially rate-limiting for that specific metabolic pathway. This provides critical information for understanding the catalytic mechanism.

Contribution to Reaction Phenotyping and Metabolite Profiling Studies

Reaction phenotyping aims to identify which specific enzyme isoforms are responsible for the metabolism of a drug. doi.orgpharmgkb.org Mirtazapine-d4 and its deuterated metabolites, such as Desmethyl Mirtazapine-d4, are essential tools in these studies. smolecule.com By serving as high-fidelity internal standards for mass spectrometry, they enable the accurate quantification of metabolites produced by different enzyme systems. smolecule.com

Studies have used a combination of recombinant human CYPs and chemical inhibitors in human liver microsomes to phenotype mirtazapine's metabolism. pharmgkb.orgnih.gov For example, the role of CYP2D6 in 8-hydroxylation was confirmed using quinidine (B1679956) (a specific CYP2D6 inhibitor), which reduced metabolite formation. pharmgkb.orgnih.gov Similarly, ketoconazole (B1673606) (a CYP3A4 inhibitor) was used to confirm CYP3A4's role in N-demethylation and N-oxidation. pharmgkb.orgnih.gov In all these experiments, the precise measurement of the resulting metabolites relies on the use of stable isotope-labeled standards like Mirtazapine-d4.

Table 2: Relative Contribution of CYP Isozymes to Mirtazapine Metabolic Pathways in vitro This table summarizes the key enzymes responsible for metabolizing Mirtazapine, as determined in studies that would employ Mirtazapine-d4 for accurate quantification.

| Metabolic Pathway | Primary CYP Isozymes | Secondary CYP Isozymes |

| 8-Hydroxylation | CYP2D6 | CYP1A2 |

| N-Demethylation | CYP3A4 | CYP1A2 |

| N-Oxidation | CYP1A2, CYP3A4 | - |

| Data sourced from Störmer et al. (2000). doi.orgpharmgkb.orgnih.gov |

Pharmacological Research Applications and Interactions Beyond Metabolism

Utilization in Receptor Binding Assays for Ligand Affinity and Selectivity Studies

Receptor binding assays are fundamental in pharmacology for characterizing the interaction between a ligand and its receptor. Mirtazapine-d4, owing to its isotopic labeling, can be instrumental in these studies, particularly in competitive binding experiments and in vitro pharmacological characterization.

Competitive Binding Studies with Labeled Compounds

In competitive binding assays, an unlabeled ligand (the "competitor") competes with a labeled ligand (typically radiolabeled) for binding to a specific receptor. The affinity of the competitor is determined by its ability to displace the labeled ligand. While direct radiolabeling of Mirtazapine-d4 is not standard, it is used as a "cold" or non-radiolabeled competitor in assays involving radiolabeled ligands that bind to the same receptors as mirtazapine (B1677164).

Mirtazapine itself exhibits a complex receptor binding profile, acting as an antagonist at several receptors. drugbank.comdrugbank.com These include presynaptic α2-adrenergic receptors, serotonin (B10506) 5-HT2 and 5-HT3 receptors, and histamine (B1213489) H1 receptors. drugbank.comresearchgate.net In competitive binding studies, Mirtazapine-d4 would be expected to displace radioligands from these sites. For instance, in assays using [3H]prazosin or [3H]rauwolscine for adrenergic receptors, or [3H]ketanserin for 5-HT2A receptors, the addition of increasing concentrations of Mirtazapine-d4 would lead to a decrease in the bound radioactivity, allowing for the determination of its inhibitory constant (Ki). guidetopharmacology.org

The use of a deuterated standard like Mirtazapine-d4 is particularly advantageous in complex experimental setups, such as those involving biological matrices where endogenous substances might interfere with the assay. The distinct mass of Mirtazapine-d4 allows for its precise quantification by mass spectrometry, ensuring that the observed displacement is due to the intended compound.

Table 1: Representative Receptor Binding Affinities of Mirtazapine

| Receptor Subtype | Reported pKi or Ki value | Ligand Used in Study |

| α2-Adrenoceptor | pKi: 6.95 | Not Specified |

| 5-HT2 Receptor | pKi: 8.05 | Not Specified |

| 5-HT3 Receptor | pKi: 8.1 | Not Specified |

| Histamine H1 Receptor | pKi: 9.3 | Not Specified |

| Dopamine (B1211576) D4 Receptor | High affinity (10-fold higher than other dopamine receptors) | Not Specified |

In Vitro Pharmacological Characterization Using Deuterated Analogs

The in vitro pharmacological characterization of a drug involves a battery of tests to determine its effects on various receptors and enzymes. Deuterated analogs like Mirtazapine-d4 can be employed to confirm that the observed pharmacological activity is indeed from the administered compound and not a metabolite. juniperpublishers.com

For example, in studies investigating the functional consequences of receptor binding, such as second messenger activation or inhibition, Mirtazapine-d4 can be used to stimulate or block a receptor, and its concentration can be accurately measured alongside the functional response. This is crucial for establishing a clear concentration-response relationship, a cornerstone of pharmacological characterization.

The deuteration of Mirtazapine-d4 does not significantly alter its fundamental pharmacological properties at the receptor level. juniperpublishers.com Therefore, it can be used interchangeably with non-labeled mirtazapine in in vitro systems to study its antagonistic effects at α2-adrenergic, 5-HT2, and 5-HT3 receptors, which are believed to mediate its therapeutic effects. drugbank.com

Application in Permeability and Transport Studies ex vivo or in vitro

The ability of a drug to cross biological membranes and its interaction with transporters are critical determinants of its pharmacokinetic profile. Mirtazapine-d4 can be a valuable tool in these investigations.

Membrane Permeability Assessments

Ex vivo and in vitro models, such as excised intestinal tissues or cultured cell monolayers (e.g., Caco-2 cells), are commonly used to assess the permeability of a drug. researchgate.net In these experiments, Mirtazapine-d4 can be applied to one side of the membrane, and its appearance on the other side is monitored over time. The use of a deuterated standard allows for precise quantification by LC-MS/MS, even in the presence of other compounds or metabolites.

Studies on mirtazapine have shown that it is well absorbed after oral administration, indicating good membrane permeability. nih.gov Mirtazapine-d4 would be expected to exhibit similar permeability characteristics. Research has been conducted on different formulations of mirtazapine to enhance its permeation, for example, through the development of mucoadhesive microemulsions for nasal delivery and solid lipid nanoparticles for topical application. researchgate.netnih.gov In such formulation development studies, Mirtazapine-d4 could serve as an invaluable analytical standard.

Transporter Interaction Investigations

Many drugs are substrates for membrane transporters, which can significantly impact their absorption, distribution, and elimination. The ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), are of particular interest in drug development. nih.gov

Role in in vitro Pharmacodynamic Model Development (Non-Clinical Context)

In vitro pharmacodynamic (PD) models are essential for understanding the relationship between drug concentration and its pharmacological effect at the cellular or tissue level. These models are crucial in the early stages of drug development to predict in vivo efficacy.

Mirtazapine-d4 can play a significant role in the development and validation of these models. For instance, in a cell-based assay designed to measure a downstream effect of mirtazapine's receptor antagonism (e.g., changes in gene expression or protein phosphorylation), Mirtazapine-d4 can be used as the stimulating or inhibiting agent. science.gov Its concentration in the assay medium can be precisely controlled and measured, allowing for the construction of accurate concentration-effect curves.

The use of a deuterated standard helps to ensure the specificity of the observed effect, ruling out potential interference from other substances. This is particularly important when developing complex in vitro models that aim to mimic the physiological environment more closely, which may contain a variety of endogenous compounds.

Advanced Research Methodologies and Future Perspectives

Emerging Trends in Deuterated Drug Research and Analytical Science

The field of deuterated compounds is experiencing significant growth, driven by their increasing application in pharmaceutical research and analytical chemistry. wiseguyreports.com Deuteration, the strategic replacement of hydrogen with deuterium (B1214612) in a molecule, can offer several advantages in drug development, including improved metabolic stability and a better safety profile. unibestpharm.comneulandlabs.com This has led to a surge in the development of deuterated drugs, often referred to as "deuterium-switched" analogs of existing pharmaceuticals. nih.gov

The primary benefit of deuteration in drug design is the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage. neulandlabs.comscispace.com This can slow down the metabolism of a drug, leading to a longer half-life, reduced dosing frequency, and potentially lower toxicity due to the decreased formation of reactive metabolites. unibestpharm.comneulandlabs.com

In analytical science, the demand for high-purity deuterated compounds as internal standards for mass spectrometry and NMR continues to grow. wiseguyreports.com The development of more efficient and cost-effective deuteration technologies is an active area of research. wiseguyreports.com

Key Trends in Deuterated Compound Research:

| Trend | Description | Impact on Mirtazapine-d4 (hydrochloride) |

| Deuterated Drugs | Development of new chemical entities where deuterium is incorporated to improve pharmacokinetic properties. unibestpharm.comnih.gov | While Mirtazapine-d4 is primarily used as a standard, the principles of its synthesis and stability are relevant to this field. |

| Improved Synthesis Methods | Research into more efficient and selective methods for deuterium incorporation. wiseguyreports.com | Could lead to more cost-effective production of Mirtazapine-d4 and other deuterated standards. |

| Advanced Analytical Applications | Use of deuterated compounds in increasingly sophisticated analytical techniques for metabolomics and proteomics. wiseguyreports.com | Mirtazapine-d4 serves as a model for the application of deuterated standards in these advanced fields. |

| Regulatory Landscape | Evolving regulatory guidelines for the approval of deuterated drugs and the use of deuterated standards in bioanalysis. musechem.com | The well-characterized nature of Mirtazapine-d4 (hydrochloride) aligns with regulatory expectations for reference standards. aquigenbio.com |

The increasing number of patents filed for deuterated drugs by major pharmaceutical companies underscores the growing importance of this area. nih.govpharmaceutical-technology.com As our understanding of the effects of deuteration on drug properties deepens, more deuterated compounds are expected to enter clinical trials and reach the market. unibestpharm.com

Unexplored Research Avenues for Mirtazapine-d4 (hydrochloride) in Chemical Biology and Pharmaceutical Chemistry

While the primary application of Mirtazapine-d4 (hydrochloride) is as an internal standard for analytical quantification, its unique properties open up several unexplored research avenues in chemical biology and pharmaceutical chemistry.

Metabolic Pathway Elucidation: The deuterated nature of Mirtazapine-d4 makes it an excellent tracer for in-depth studies of mirtazapine's metabolic pathways. By administering Mirtazapine-d4 and analyzing the resulting metabolites using high-resolution mass spectrometry, researchers can precisely identify the sites of metabolic reactions and the structures of the metabolites formed. This can provide valuable insights into the enzymes responsible for mirtazapine (B1677164) metabolism (e.g., CYP1A2, CYP2D6, CYP3A4) and how genetic polymorphisms in these enzymes might affect drug clearance and patient response. wikipedia.org

Enzyme Inhibition and Induction Studies: Mirtazapine-d4 can be used to investigate the potential of mirtazapine and its metabolites to inhibit or induce drug-metabolizing enzymes. By co-incubating Mirtazapine-d4 with other drugs and monitoring the formation of their respective metabolites, researchers can assess the likelihood of drug-drug interactions. This information is critical for predicting and preventing adverse drug events in clinical practice.

Chemical Biology Probes: The deuterated tag on Mirtazapine-d4 could be leveraged to develop novel chemical biology probes. For example, by incorporating a photo-activatable or clickable functional group into the Mirtazapine-d4 molecule, it could be used to identify and characterize the protein targets of mirtazapine in a cellular context. This could lead to a better understanding of its mechanism of action beyond its known receptor interactions. medchemexpress.comdrugbank.com

Table of Potential Research Applications:

| Research Area | Potential Application of Mirtazapine-d4 (hydrochloride) | Expected Outcome |

| Metabolomics | As a tracer to follow the metabolic fate of mirtazapine in biological systems. | Detailed map of metabolic pathways and identification of novel metabolites. |

| Pharmacogenomics | To study the influence of genetic variations in drug-metabolizing enzymes on mirtazapine metabolism. | Personalized medicine approaches for mirtazapine therapy. |

| Drug-Drug Interaction Studies | To investigate the inhibitory or inductive effects of mirtazapine on the metabolism of other drugs. | Improved prediction of potential drug interactions. |

| Chemical Probe Development | As a scaffold for the synthesis of photo-affinity or click-chemistry probes. | Identification of novel protein targets and off-target effects of mirtazapine. |

The exploration of these research avenues could significantly expand our understanding of the pharmacology of mirtazapine and contribute to the development of safer and more effective therapeutic strategies.

Q & A

Basic Research Questions

Q. What analytical methods are recommended to confirm the structural integrity and deuteration pattern of Mirtazapine-d4 (hydrochloride)?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HR-MS) are critical for verifying structural integrity and deuterium incorporation. For NMR, compare proton signal attenuation in deuterated regions (e.g., aromatic or aliphatic protons) against non-deuterated mirtazapine. HR-MS can confirm the molecular ion peak shift due to deuterium substitution (expected mass difference of 4 Da). Always cross-validate with reference standards and ensure purity >98% via chromatographic methods .

Q. How should researchers assess the purity of Mirtazapine-d4 (hydrochloride) in preclinical studies?

- Answer : Use reversed-phase HPLC with UV detection (e.g., 254 nm) and a C18 column. Prepare a mobile phase of acetonitrile and phosphate buffer (pH 3.0) in a gradient elution mode. Compare retention times against non-deuterated mirtazapine and quantify impurities using peak area normalization. For enhanced accuracy, couple HPLC with tandem MS to detect isotopic impurities .

Q. What are the recommended storage conditions to maintain Mirtazapine-d4 (hydrochloride) stability?

- Answer : Store lyophilized powder in airtight, light-resistant containers at -20°C. For short-term use (≤1 month), prepare stock solutions in anhydrous DMSO or methanol, aliquot into sealed vials, and store at -80°C. Avoid freeze-thaw cycles, as repeated phase changes may accelerate deuterium exchange or degradation .

Advanced Research Questions

Q. How can researchers design experiments to investigate the metabolic pathways of Mirtazapine-d4 (hydrochloride) using deuterated analogs?

- Answer : Use in vitro hepatic microsomal assays with human CYP isoforms (e.g., CYP3A4, CYP2D6) to identify primary metabolites. Incubate Mirtazapine-d4 with microsomes and NADPH, then analyze via LC-MS/MS. Monitor deuterium retention in metabolites (e.g., Desmethyl Mirtazapine-d4) to assess metabolic stability. Compare kinetics (e.g., Km, Vmax) against non-deuterated mirtazapine to quantify isotope effects .

Q. What methodological considerations are critical when using Mirtazapine-d4 (hydrochloride) as an internal standard in bioanalytical assays?

- Answer : Ensure deuterated and non-deuterated forms co-elute chromatographically but have distinct mass transitions. Optimize MS parameters (e.g., collision energy) to avoid cross-talk. Validate matrix effects by spiking deuterated standards into plasma/serum from multiple donors. Perform stability tests under processing conditions (e.g., room temperature, freeze-thaw) to confirm no deuterium loss .

Q. How can researchers address contradictory data in deuterium kinetic isotope effect (KIE) studies involving Mirtazapine-d4?

- Answer : Replicate experiments under controlled pH, temperature, and enzyme concentrations. Use isotopically labeled internal standards to normalize variability. If KIE values deviate from theoretical predictions (e.g., 2–7 for CYP-mediated reactions), investigate alternative metabolic pathways or non-enzymatic degradation. Cross-reference with in silico docking models to assess binding affinity changes due to deuteration .

Q. What strategies mitigate instability of Mirtazapine-d4 (hydrochloride) in aqueous solutions during long-term pharmacokinetic studies?

- Answer : Stabilize solutions with antioxidants (e.g., 0.1% ascorbic acid) and buffer at pH 4.5–5.5 to minimize hydrolysis. Conduct accelerated stability studies (40°C/75% RH for 14 days) and monitor degradation via UPLC-PDA. If decomposition occurs, switch to lyophilized formulations or encapsulate in cyclodextrin complexes to enhance solubility and stability .

Q. How should researchers formulate hypotheses about the role of Mirtazapine-d4 in histamine receptor modulation studies?

- Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example:

- Hypothesis : "Deuteration of mirtazapine alters binding affinity to H1 receptors due to steric effects, modulating its anti-histaminergic activity."

- Method : Use radioligand displacement assays with [³H]-mepyramine and recombinant H1 receptors. Compare IC50 values between Mirtazapine-d4 and non-deuterated forms. Validate with in vivo histamine challenge models .

Key Notes for Methodological Rigor

- Data Validation : Cross-check chromatographic and spectral data with open-access databases (e.g., PubChem, ChEMBL) and independent syntheses.

- Ethical Compliance : Adhere to institutional SOPs for handling deuterated compounds, including waste disposal and personnel training .

- Peer Review : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure research questions for clarity and reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.